3-(3-Ethoxy-4-hydroxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Ethoxy-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C11H12O5 It is characterized by the presence of an ethoxy group, a hydroxy group, and a phenyl ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method is the Claisen-Schmidt condensation, followed by oxidation and hydrolysis steps. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-4-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopropanoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-ethoxy-4-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(3-substituted-4-hydroxyphenyl)-2-oxopropanoic acid.
Scientific Research Applications
3-(3-Ethoxy-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological pathways. The compound’s effects can be attributed to its ability to modulate oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-hydroxyphenylacetic acid
- 3-Ethoxy-4-hydroxybenzaldehyde
- 3-Ethoxy-4-hydroxyphenylacetonitrile
Uniqueness
3-(3-Ethoxy-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(3-ethoxy-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O5/c1-2-16-10-6-7(3-4-8(10)12)5-9(13)11(14)15/h3-4,6,12H,2,5H2,1H3,(H,14,15) |
InChI Key |
RKILNZQPMQIQTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C(=O)O)O |
Origin of Product |
United States |
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